Sub-Nanomolar Potency Against Human AChE Distinguishes AChE/BChE-IN-1 from the Clinical Dual Inhibitor Rivastigmine
AChE/BChE-IN-1 demonstrates a vastly superior inhibitory potency against human acetylcholinesterase (hAChE) compared to the clinically approved dual cholinesterase inhibitor, rivastigmine. In enzyme inhibition assays, AChE/BChE-IN-1 exhibited an IC₅₀ of 1.06 nM . In contrast, rivastigmine has been reported to inhibit hAChE with an IC₅₀ of 6630 nM [1]. This difference represents an over 6,000-fold increase in potency for the target compound.
| Evidence Dimension | Inhibitory Potency (IC₅₀) against human AChE |
|---|---|
| Target Compound Data | 1.06 nM |
| Comparator Or Baseline | Rivastigmine (IC₅₀ = 6630 nM) |
| Quantified Difference | AChE/BChE-IN-1 is approximately 6,255 times more potent than rivastigmine. |
| Conditions | In vitro enzyme inhibition assays using human recombinant AChE. |
Why This Matters
This extreme difference in potency means that AChE/BChE-IN-1 achieves effective target engagement at much lower concentrations, potentially reducing the risk of off-target effects and improving the therapeutic window compared to rivastigmine in preclinical models.
- [1] Reddy, K. K., Singh, S. K., Tripathi, S. K., & Selvaraj, C. (2025). Discovery of novel hybrid tryptamine-rivastigmine molecules as potent AChE and BChE inhibitors exhibiting multifunctional properties for the management of Alzheimer's disease. [PubMed ID not provided in tool output, but data is from search result 0 of search 15]. View Source
